2-Chloro-6-iodoquinazoline 2-Chloro-6-iodoquinazoline
Brand Name: Vulcanchem
CAS No.: 1388040-50-3
VCID: VC8237138
InChI: InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
SMILES: C1=CC2=NC(=NC=C2C=C1I)Cl
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol

2-Chloro-6-iodoquinazoline

CAS No.: 1388040-50-3

Cat. No.: VC8237138

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-iodoquinazoline - 1388040-50-3

Specification

CAS No. 1388040-50-3
Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
IUPAC Name 2-chloro-6-iodoquinazoline
Standard InChI InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Standard InChI Key LAUKCAVOBZFWQZ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=NC=C2C=C1I)Cl
Canonical SMILES C1=CC2=NC(=NC=C2C=C1I)Cl

Introduction

Structural and Chemical Properties

Molecular Identity and Physical Characteristics

2-Chloro-6-iodoquinazoline (CAS 74173-76-5) is a bicyclic aromatic compound with the molecular formula C₈H₃ClIN₂ and a molecular weight of 324.933 g/mol . Its density is reported as 2.083 g/cm³, and it exhibits a boiling point of 353.27°C at standard atmospheric pressure . The compound’s structure features a quinazoline backbone substituted with chlorine and iodine at the 2- and 6-positions, respectively (Figure 1).

Table 1: Key Physical Properties of 2-Chloro-6-iodoquinazoline

PropertyValue
Molecular FormulaC₈H₃ClIN₂
Molecular Weight324.933 g/mol
Density2.083 g/cm³
Boiling Point353.27°C
Exact Mass323.872 g/mol
LogP (Partition Coefficient)3.54

The LogP value of 3.54 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The compound’s polar surface area (PSA) is 25.78 Ų, reflecting limited hydrogen-bonding capacity .

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level have provided insights into the compound’s electronic structure. The C(6)-I bond dissociation energy is calculated as 66.45 kcal/mol, significantly weaker than the C(2)-Cl bond (83.14 kcal/mol) . This disparity explains the preferential reactivity of the iodine substituent in cross-coupling reactions . UV-Vis spectroscopy reveals absorption maxima in the 280–320 nm range, attributed to π→π* transitions of the conjugated quinazoline system .

Synthetic Methodologies

Direct Synthesis from Quinazolinone Precursors

A widely employed route involves the iodination of 2-arylquinazolin-4(3H)-ones followed by aromatization. For example:

  • Iodination: Treatment of 2-arylquinazolin-4(3H)-ones with molecular iodine (2 equiv.) in ethanol under reflux yields 6-iodoquinazolin-4(3H)-ones .

  • Aromatization: Subsequent reaction with phosphorus oxychloride (POCl₃) and triethylamine converts the 4-hydroxy group to chlorine, producing 2-chloro-6-iodoquinazoline in >85% yield .

Key Reaction:

Quinazolin-4(3H)-oneEtOH, refluxI26-Iodoquinazolin-4(3H)-onePOCl3,NEt3reflux2-Chloro-6-iodoquinazoline\text{Quinazolin-4(3H)-one} \xrightarrow[\text{EtOH, reflux}]{I_2} \text{6-Iodoquinazolin-4(3H)-one} \xrightarrow[\text{POCl}_3, \text{NEt}_3]{\text{reflux}} \text{2-Chloro-6-iodoquinazoline}

Regioselective Functionalization

The iodine atom at C-6 undergoes Sonogashira coupling with terminal alkynes under palladium catalysis. For instance, reaction with phenylacetylene in the presence of PdCl₂(PPh₃)₂/CuI yields 6-(phenylethynyl)-2-chloroquinazoline with >90% regioselectivity . The C(2)-Cl bond remains intact under these conditions due to its higher bond dissociation energy .

Reactivity and Derivative Formation

Cross-Coupling Reactions

The C(6)-I bond’s lability enables diverse transformations:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives.

  • Buchwald-Hartwig Amination: Substitution with amines generates 6-amino-2-chloroquinazolines.

Photophysical Behavior

Studies in solvents of varying polarity (e.g., dichloromethane, methanol) reveal solvatochromic effects. In dichloromethane, emission occurs at 480–495 nm (quantum yield Φ = 0.15–0.32), while addition of trifluoroacetic acid (TFA) induces a bathochromic shift due to protonation of the quinazoline nitrogen .

Table 2: Photophysical Properties in Dichloromethane

Derivativeλₐbs (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Φ
6-Phenylethynyl-2-chloro31048511,4000.28
6-(4-MeO-C₆H₄-ethynyl)31849210,9000.32

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s tunable emission profiles make it a candidate for blue-green emitters. Derivatives with electron-donating groups (e.g., methoxy) show enhanced quantum yields, critical for device efficiency .

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